![molecular formula C46H47N3 B12614818 4-[4-(9,9-Dihexylfluoren-2-yl)phenyl]-2,6-dipyridin-2-ylpyridine CAS No. 918307-43-4](/img/structure/B12614818.png)
4-[4-(9,9-Dihexylfluoren-2-yl)phenyl]-2,6-dipyridin-2-ylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(9,9-Dihexylfluoren-2-yl)phenyl]-2,6-dipyridin-2-ylpyridine is an organic compound known for its unique structural properties and applications in various scientific fields. This compound features a fluorene core substituted with hexyl chains, phenyl groups, and pyridine rings, making it a versatile molecule in organic electronics and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(9,9-Dihexylfluoren-2-yl)phenyl]-2,6-dipyridin-2-ylpyridine typically involves multi-step organic reactions. One common method includes the condensation of 9,9-dihexylfluorene with phenylboronic acid, followed by a Suzuki coupling reaction with 2,6-dipyridin-2-ylpyridine . The reaction conditions often require the use of palladium catalysts and anhydrous solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[4-(9,9-Dihexylfluoren-2-yl)phenyl]-2,6-dipyridin-2-ylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can introduce various functional groups onto the phenyl or pyridine rings .
Scientific Research Applications
4-[4-(9,9-Dihexylfluoren-2-yl)phenyl]-2,6-dipyridin-2-ylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Mechanism of Action
The mechanism of action of 4-[4-(9,9-Dihexylfluoren-2-yl)phenyl]-2,6-dipyridin-2-ylpyridine involves its interaction with specific molecular targets and pathways. In electronic applications, the compound’s conjugated system allows for efficient charge transport and light emission. In biological systems, it may interact with cellular components through π-π stacking and hydrophobic interactions, facilitating its use as a fluorescent probe .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(9,9-Dihexylfluoren-2-yl)phenyl]-2,1,3-benzothiadiazole
- 4-[4-(9,9-Dihexylfluoren-2-yl)phenyl]-2,6-dipyridin-2-ylbenzene
Uniqueness
4-[4-(9,9-Dihexylfluoren-2-yl)phenyl]-2,6-dipyridin-2-ylpyridine stands out due to its unique combination of fluorene, phenyl, and pyridine moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for optoelectronic applications .
Properties
CAS No. |
918307-43-4 |
|---|---|
Molecular Formula |
C46H47N3 |
Molecular Weight |
641.9 g/mol |
IUPAC Name |
4-[4-(9,9-dihexylfluoren-2-yl)phenyl]-2,6-dipyridin-2-ylpyridine |
InChI |
InChI=1S/C46H47N3/c1-3-5-7-13-27-46(28-14-8-6-4-2)40-18-10-9-17-38(40)39-26-25-36(31-41(39)46)34-21-23-35(24-22-34)37-32-44(42-19-11-15-29-47-42)49-45(33-37)43-20-12-16-30-48-43/h9-12,15-26,29-33H,3-8,13-14,27-28H2,1-2H3 |
InChI Key |
ZTILGISGTMGYAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC=C(C=C4)C5=CC(=NC(=C5)C6=CC=CC=N6)C7=CC=CC=N7)CCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


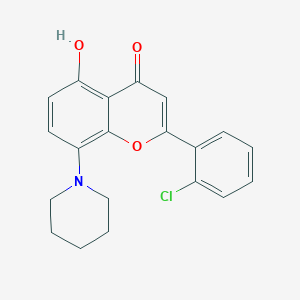
![1-[(5-Butyltellurophen-2-yl)ethynyl]cyclohexan-1-ol](/img/structure/B12614750.png)


![6-Phenylimidazo[1,2-b]pyridazin-2-amine](/img/structure/B12614773.png)
![3-[(3S)-3-Hydroperoxy-3H-indol-3-yl]-L-alanine](/img/structure/B12614780.png)
![3-[tert-Butyl(diphenyl)silyl]-1-phenyl-1H-pyrazole](/img/structure/B12614784.png)
![5-(2,6-dichlorophenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12614788.png)
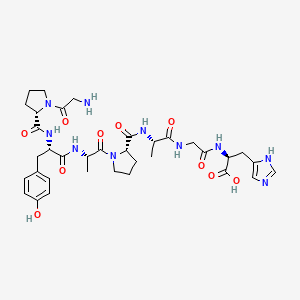
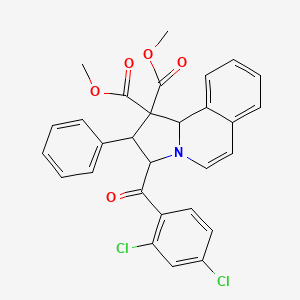
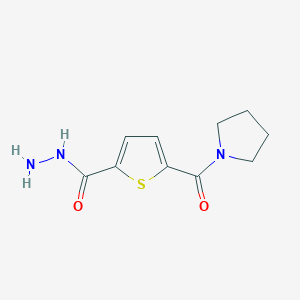
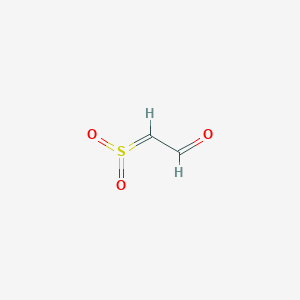

![4-{3,5-Dimethoxy-4-[(prop-2-yn-1-yl)oxy]phenyl}but-3-en-2-one](/img/structure/B12614826.png)
